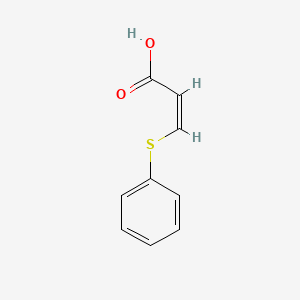
3-(Phenylthio)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(Phenylthio)acrylic acid is an organic compound characterized by the presence of a phenylthio group attached to an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenylthio)acrylic acid typically involves the reaction of phenylthiol with acrylic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the addition of the phenylthio group to the acrylic acid. The reaction is carried out under controlled temperatures to ensure the formation of the desired (Z)-isomer.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, to maintain consistent reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (Z)-3-(Phenylthio)acrylic acid can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: (Z)-3-(Phenylthio)acrylic acid is used as a building block in organic synthesis, enabling the construction of more complex molecules
Biology and Medicine: In biological research, 3-(Phenylthio)acrylic acid can be used to study enzyme interactions and metabolic pathways involving sulfur-containing compounds. Its derivatives may have potential therapeutic applications, including as enzyme inhibitors or antimicrobial agents.
Industry: In the materials science field, this compound can be used to synthesize polymers with specific properties, such as enhanced thermal stability or unique optical characteristics. It may also be used in the development of coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 3-(Phenylthio)acrylic acid involves its interaction with molecular targets through its phenylthio and acrylic acid moieties. The phenylthio group can participate in various chemical reactions, such as oxidation and substitution, while the acrylic acid moiety can undergo polymerization or addition reactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to specific biological effects.
Comparación Con Compuestos Similares
(E)-3-(Phenylthio)acrylic acid: The (E)-isomer of the compound, which has different spatial arrangement and potentially different reactivity.
Phenylthioacetic acid: A related compound with a phenylthio group attached to an acetic acid moiety.
3-(Phenylthio)propionic acid: Another similar compound with a phenylthio group attached to a propionic acid moiety.
Uniqueness: (Z)-3-(Phenylthio)acrylic acid is unique due to its (Z)-configuration, which can influence its reactivity and interaction with other molecules. This configuration can lead to different chemical and biological properties compared to its (E)-isomer or other related compounds.
Propiedades
Número CAS |
63413-91-2; 706-01-4 |
|---|---|
Fórmula molecular |
C9H8O2S |
Peso molecular |
180.22 |
Nombre IUPAC |
(Z)-3-phenylsulfanylprop-2-enoic acid |
InChI |
InChI=1S/C9H8O2S/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6- |
Clave InChI |
QCLSYKCZWZYPIX-SREVYHEPSA-N |
SMILES |
C1=CC=C(C=C1)SC=CC(=O)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















